REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20]([NH:22][CH2:23][CH2:24][OH:25])=[O:21])=[CH:6][N:5]2[C:26]=1[CH3:27].[CH3:28][S:29]([OH:32])(=[O:31])=[O:30]>C(O)C>[S:29]([OH:32])(=[O:31])(=[O:30])[CH3:28].[CH3:1][C:2]1[N:3]=[C:4]2[C:9]([NH:10][CH2:11][C:12]3[C:17]([CH3:18])=[CH:16][CH:15]=[CH:14][C:13]=3[CH3:19])=[CH:8][C:7]([C:20]([NH:22][CH2:23][CH2:24][OH:25])=[O:21])=[CH:6][N:5]2[C:26]=1[CH3:27] |f:3.4|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
|
Name
|
|
Quantity
|
21.9 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
|
Name
|
|
Quantity
|
56 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
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Type
|
CUSTOM
|
Details
|
the suspension was stirred until conversion to 2,3-dimethyl-8-(2,6-dimethylbenzylamino)-N-hydroxyethyl-imidazo[1,2-a]pyridine-6-carboxamide mesylate salt form B
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was charged
|
Type
|
WASH
|
Details
|
After rinsing with ethanol (44 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
S(C)(=O)(=O)O.CC=1N=C2N(C=C(C=C2NCC2=C(C=CC=C2C)C)C(=O)NCCO)C1C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 99% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |